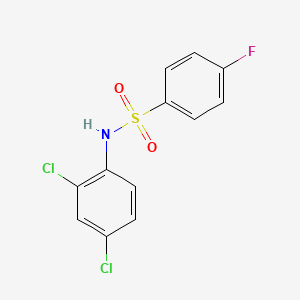

![molecular formula C16H12ClN3O4 B5612454 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5612454.png)

5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4-Oxadiazoles, including compounds like 5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole, are five-membered heterocyclic compounds characterized by containing two nitrogen atoms and one oxygen atom within the ring. These compounds exhibit a wide range of biological activities and have been explored for their potential in various applications, including pharmacological conditions such as microbiocidal, anti-inflammatory, and anti-tuberculosis activities. The interest in 1,2,4-oxadiazoles has grown significantly due to their versatility as pharmacophores and their utility in medicinal chemistry and material science (Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review, 2023).

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, including the specific compound , involves several methodologies based on the starting substrates. Common synthetic methods include reactions from amidoxime, nitriles, chloroximes, and benzamides, among others. These methods are compared based on reaction conditions, feasibility, and economy to aid in the design and optimization of synthesis processes. The synthetic approaches for 1,2,4-oxadiazoles have been elaborated in recent years, providing a solid foundation for the development of new compounds with improved efficiency and specificity (Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review, 2023).

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles, characterized by the presence of one oxygen, two nitrogen, and two carbon atoms within a ring, plays a crucial role in their biological activity. The structure-activity relationship (SAR) studies of these compounds reveal that variations in the substituents attached to the oxadiazole ring significantly influence their pharmacological properties. This structural versatility makes 1,2,4-oxadiazoles a valuable scaffold for the development of new therapeutic agents with targeted actions (Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review, 2023).

Chemical Reactions and Properties

1,2,4-Oxadiazoles undergo a variety of chemical reactions that are essential for their functionalization and application in drug synthesis. These reactions include nucleophilic substitution, electrophilic addition, and cycloaddition reactions, which are pivotal in modifying the oxadiazole core to achieve desired biological activities. The chemical reactivity of the oxadiazole ring allows for the introduction of various functional groups, which can enhance the compound's pharmacological profile and solubility (Synthesis, Anticancer and Antiviral Activity Studies of 1,3,4-Oxadiazoles: A Review, 2022).

Physical Properties Analysis

The physical properties of 1,2,4-oxadiazoles, such as melting points, solubility, and crystal structure, are influenced by the nature of the substituents on the oxadiazole ring. These properties are critical for the compound's formulation, stability, and bioavailability. Understanding the physical characteristics of these compounds aids in the optimization of their pharmacokinetic profiles and enhances their therapeutic potential (Synthesis and Bioactivity of 1,2,4-Oxadiazoles, 2015).

Chemical Properties Analysis

The chemical properties of 1,2,4-oxadiazoles, including their acidity, basicity, and reactivity towards various chemical agents, are crucial for their biological activity and stability. These properties determine the compound's interaction with biological targets, its metabolic stability, and its susceptibility to degradation. The optimization of these chemical properties is essential for the development of oxadiazole-based drugs with improved efficacy and reduced toxicity (SYNTHESIS OF DIFFERENT OXADIAZOLES: A CRITICAL REVIEW, 2023).

Eigenschaften

IUPAC Name |

5-[(4-chloro-3-methylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4/c1-10-8-13(6-7-14(10)17)23-9-15-18-16(19-24-15)11-2-4-12(5-3-11)20(21)22/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQYCHNNTFJMLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

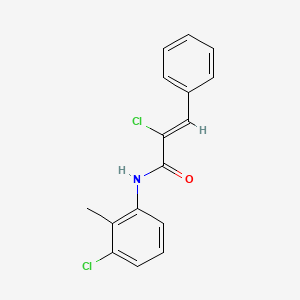

![(3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5612374.png)

![2-((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)-2-oxoethanol](/img/structure/B5612380.png)

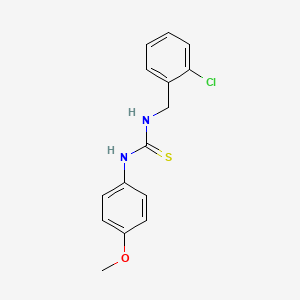

![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline hydrobromide](/img/structure/B5612417.png)

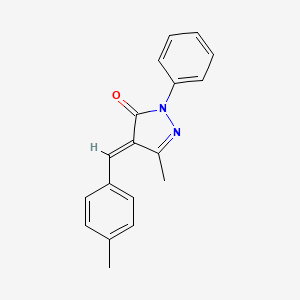

![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-thienylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5612424.png)

![8-{[(cyclopropylmethyl)thio]acetyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5612425.png)

![1-[(4-chloro-3-methyl-5-isoxazolyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5612442.png)

![1-(2-aminoethyl)-N-(1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5612461.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[2-(methylthio)-4-pyrimidinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5612467.png)

![1-{5-[1-(4-methoxyphenyl)-3-methyl-1H-1,2,4-triazol-5-yl]-2-methylphenyl}imidazolidin-2-one](/img/structure/B5612471.png)

![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)